molecular formula C8H5F11O2 B3040812 [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide CAS No. 243128-42-9

[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide

Cat. No.: B3040812
CAS No.: 243128-42-9
M. Wt: 342.11 g/mol
InChI Key: CSMFZPWRCMEYPI-UHFFFAOYSA-N
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Description

[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide (CAS 243128-42-9) is a fluorinated epoxy compound with the molecular formula C₈H₅F₁₁O₂ and a molecular weight of 342.107 g/mol . Key properties include:

  • Density: 1.563 g/mL at 25°C
  • Boiling Point: 127–128°C
  • Flash Point: 128°F (53.3°C)
  • Structure: Features an epoxide group attached to a highly fluorinated propyl chain with a heptafluoropropoxy substituent.

This compound is likely used as an intermediate in fluoropolymer synthesis or specialty coatings due to its reactive epoxide group and fluorinated backbone, which imparts chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide typically involves the reaction of heptafluoropropyl alcohol with tetrafluoroethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the epoxide ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield perfluorinated acids, while reduction can produce fluorinated alcohols .

Scientific Research Applications

Environmental Testing

[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide is utilized as a standard for identifying novel perfluoroalkyl ether carboxylic acids and sulfonic acids in natural waters. Accurate mass time-of-flight mass spectrometry is employed for this purpose, facilitating the detection of these compounds in environmental samples .

Fluoropolymer Industry

This compound serves as an alternative to perfluorooctanoic acid (PFOA) in the fluoropolymer industry. Its properties allow it to be incorporated into various fluoropolymer formulations, which are widely used due to their chemical resistance and thermal stability. The compound's high bioaccumulation potential raises concerns regarding its environmental impact and human exposure .

Material Science

In material science, this compound is investigated for its potential to enhance the properties of coatings and adhesives. Its fluorinated structure contributes to low surface energy characteristics, making it valuable for applications requiring non-stick or water-repellent surfaces .

Case Studies

Study Focus Findings
Study on Environmental ImpactInvestigated the persistence of perfluorinated compounds in water bodiesFound that this compound exhibits significant persistence and bioaccumulation potential in aquatic environments .
Fluoropolymer DevelopmentAssessed the efficacy of replacing PFOA with this compoundDemonstrated that the new formulations maintained similar performance characteristics while reducing regulatory concerns associated with PFOA .
Coating ApplicationsEvaluated the performance of coatings containing this epoxideReported improved water-repellency and chemical resistance compared to traditional coatings without fluorinated compounds .

Mechanism of Action

The mechanism of action of [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide involves its interaction with various molecular targets. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with other molecules. This reactivity allows it to participate in various chemical reactions, including those that modify biological molecules and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HFPO-DA (2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid)

  • CAS No.: 13252-13-6
  • Molecular Formula : C₆HF₁₁O₃
  • Molecular Weight : 330.05 g/mol
  • Key Differences: Replaces the epoxide group with a carboxylic acid, increasing polarity and environmental mobility. Applications: Surfactant and polymerization aid in fluoropolymer production (e.g., GenX technology) . Regulatory Status: Listed as a Substance of Very High Concern (SVHC) by ECHA due to persistence, mobility, and toxicity (PMT) properties .

HFPO-DAF (2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride)

  • CAS No.: 2062-98-8
  • Molecular Formula : C₆F₁₁O₂
  • Molecular Weight : 312.05 g/mol
  • Key Differences :
    • Acyl fluoride derivative with high reactivity, used as a precursor in chemical synthesis .
    • Regulatory Status : Subject to TSCA Section 4 testing orders for toxicity and environmental fate .

[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane

  • Molecular Formula : C₇H₅F₇O₂
  • Molecular Weight : 290.10 g/mol
  • Key Differences: Substitutes heptafluoropropoxy with trifluoromethoxy, reducing fluorine content and molecular weight.

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl methacrylate

  • CAS No.: 30862-04-5
  • Molecular Formula : C₁₀H₇F₁₁O₃
  • Molecular Weight : 384.14 g/mol
  • Key Differences: Methacrylate group enables polymerization into fluorinated resins or coatings.

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Regulatory Status
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide 243128-42-9 C₈H₅F₁₁O₂ 342.107 127–128 Polymer intermediate Under evaluation (likely)
HFPO-DA 13252-13-6 C₆HF₁₁O₃ 330.05 Not reported Surfactant, fluoropolymer aid SVHC (ECHA)
HFPO-DAF 2062-98-8 C₆F₁₁O₂ 312.05 Not reported Chemical synthesis intermediate TSCA Section 4 testing
[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane N/A C₇H₅F₇O₂ 290.10 Not reported Polymer production Data limited
Propyl methacrylate derivative 30862-04-5 C₁₀H₇F₁₁O₃ 384.14 Not reported Fluoropolymer coatings Not regulated

Research Findings and Environmental Considerations

Environmental Persistence and Toxicity

  • HFPO-DA : Detected globally in surface water and human plasma, with evidence of bioaccumulation and hepatotoxicity . Classified as PMT/vPvM (persistent, mobile, toxic/very persistent and very mobile) .
  • This compound: Limited ecotoxicological data available.

Regulatory Trends

  • HFPO-DA and Derivatives : Increasing scrutiny under EU REACH and TSCA due to health and environmental risks .
  • Epoxide Analogs : Likely to face similar evaluations as regulators expand PFAS restrictions .

Biological Activity

[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is part of a broader class of substances known as per- and polyfluoroalkyl substances (PFAS), which are recognized for their persistence in the environment and potential health impacts. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and empirical data.

  • Molecular Formula : C6H11F11O3
  • Molecular Weight : 330.05 g/mol
  • CAS Number : 13252-13-6

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its toxicity, bioaccumulation potential, and effects on different biological systems.

Toxicity Studies

Research indicates that PFAS compounds, including this compound, exhibit various toxicological effects. A notable study highlighted the association between PFAS exposure and adverse health outcomes such as thyroid disease and immune response alterations in children .

Table 1: Summary of Toxicity Findings

StudyOrganismObserved Effects
EFSA Report (2012)HumanThyroid disease, chronic kidney disease
Faroe Islands StudyChildrenLower antibody responses to vaccinations
OSPAR Report (2021)Aquatic organismsBioaccumulation potential

Bioaccumulation Potential

Bioaccumulation studies have shown that PFAS can accumulate in various organisms, leading to potential ecological risks. The European Food Safety Authority (EFSA) noted that dietary intake remains below tolerable daily intake levels for most populations; however, specific concerns arise for vulnerable groups such as infants .

Case Studies

  • Aquatic Ecosystems : A study conducted on freshwater clams and fish indicated significant bioaccumulation of PFAS compounds in these organisms. The findings suggested that certain species exhibited higher concentrations of these substances compared to others .
  • Human Health Studies : Research from the Faroe Islands demonstrated a correlation between PFAS exposure and reduced immune function in children. This study emphasized the need for further investigation into the long-term effects of PFAS on human health .

Regulatory Status

Due to their persistent nature and potential health risks, regulatory bodies have begun to scrutinize PFAS compounds closely. The Stockholm Convention has classified several PFAS as hazardous substances, leading to restrictions on their use and emissions in various jurisdictions .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for [2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide?

  • Methodological Answer : Synthesis typically involves fluoropolymer precursor reactions, such as the oligomerization of hexafluoropropylene oxide (HFPO) followed by epoxidation. Key intermediates like HFPO-DAF (2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride) are generated via fluorination steps under anhydrous conditions . Reaction optimization requires strict control of temperature (-20°C to 50°C) and inert gas environments to prevent hydrolysis. Purification via fractional distillation or preparative chromatography is critical due to the compound’s high reactivity .

Q. How can researchers accurately detect and quantify this compound in environmental samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative electrospray ionization is the gold standard. Isotope dilution using ¹³C-labeled internal standards (e.g., M3HFPO-DA) improves accuracy for trace-level detection in water or biological matrices . Sample preparation should include solid-phase extraction (SPE) with weak anion-exchange cartridges to isolate the anionic form of related PFAS derivatives .

Q. What are the key physicochemical properties influencing the environmental persistence of this compound?

  • Methodological Answer : High water solubility (≥1 g/L at 20°C) and low adsorption coefficients (log Koc < 2) facilitate mobility in aquatic systems. The ether-oxygen linkage in its structure increases resistance to thermal and chemical degradation compared to linear PFAS . Stability studies under varying pH (4–9) and UV exposure can predict environmental half-lives .

Advanced Research Questions

Q. What molecular mechanisms underlie the toxicity of this compound in mammalian models?

  • Methodological Answer : In vitro assays using human hepatocyte (HepG2) or kidney (HEK293) cell lines reveal mitochondrial dysfunction via inhibition of fatty acid β-oxidation. Advanced omics approaches (transcriptomics/proteomics) identify PPARα-mediated pathways as critical targets . Chronic in vivo studies in rodents (e.g., Sprague-Dawley rats) at doses ≥10 mg/kg/day show hepatic hypertrophy and renal tubular hyperplasia, requiring histopathological validation .

Q. How do environmental factors influence the degradation kinetics of this compound in aqueous systems?

  • Methodological Answer : Hydrolysis rates depend on pH: under alkaline conditions (pH > 10), epoxide ring-opening dominates, forming diol derivatives. Advanced oxidation processes (AOPs) using UV/persulfate achieve >90% degradation within 6 hours, with LC-QTOF-MS identifying transient intermediates like HFPO trimer acid . Comparative studies in freshwater vs. brackish systems reveal salinity-dependent half-life variations (t1/2 = 15–120 days) .

Q. What experimental strategies resolve contradictions in reported bioaccumulation potentials across ecosystems?

  • Methodological Answer : Field-vs-lab discrepancies arise from matrix effects (e.g., organic carbon content). Dual-isotope tracing (¹⁴C/¹⁹F) in mesocosm studies quantifies trophic transfer efficiencies in aquatic food webs. Bioconcentration factors (BCFs) should be normalized to lipid content and compared across species (e.g., zebrafish vs. Daphnia magna) .

Q. How can researchers differentiate between abiotic vs. biotic degradation pathways for this compound?

  • Methodological Answer : Sterilized controls (autoclaving/NaN3 treatment) isolate abiotic pathways. Metagenomic analysis of microbial consortia from contaminated sites identifies PFAS-degrading operons (e.g., defluorinase genes). Stable isotope probing (SIP) with ¹³C-labeled substrates tracks incorporation into microbial biomass .

Properties

IUPAC Name

2-[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F11O2/c9-4(6(12,13)14,1-3-2-20-3)21-8(18,19)5(10,11)7(15,16)17/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMFZPWRCMEYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F11O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxyprop-2-enamide
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide
3-Ethoxyprop-2-enamide
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide
3-Ethoxyprop-2-enamide
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide
3-Ethoxyprop-2-enamide
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide
3-Ethoxyprop-2-enamide
[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide

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